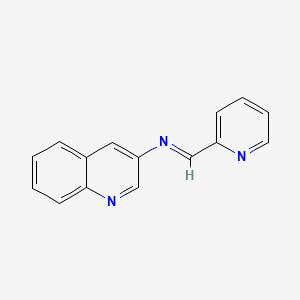
3-((2-Pyridylmethylene)amino)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-2-ylmethylene)quinolin-3-amine is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and quinoline rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Pyridin-2-ylmethylene)quinolin-3-amine can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with quinoline-3-carbaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which then undergoes cyclization to yield the desired product. The reaction can be carried out in solvents such as ethanol or toluene, and the use of a catalyst like p-toluenesulfonic acid can enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of N-(Pyridin-2-ylmethylene)quinolin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-ylmethylene)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of N-(pyridin-2-ylmethyl)quinolin-3-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: N-(Pyridin-2-ylmethyl)quinolin-3-amine.
Substitution: Alkylated or acylated derivatives of N-(Pyridin-2-ylmethylene)quinolin-3-amine.
Scientific Research Applications
N-(Pyridin-2-ylmethylene)quinolin-3-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(Pyridin-2-ylmethylene)quinolin-3-amine involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(Pyridin-2-ylmethylene)quinolin-3-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)quinolin-3-amine: Lacks the methylene bridge, resulting in different reactivity and biological activity.
N-(Pyridin-2-ylmethyl)quinolin-3-amine: Contains a methylene bridge but differs in the position of the pyridine ring attachment.
N-(Quinolin-2-ylmethylene)pyridin-3-amine: The positions of the pyridine and quinoline rings are reversed, leading to distinct chemical properties.
Properties
CAS No. |
16722-41-1 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-quinolin-3-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-11H |
InChI Key |
VSXVCNZQHCSOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)


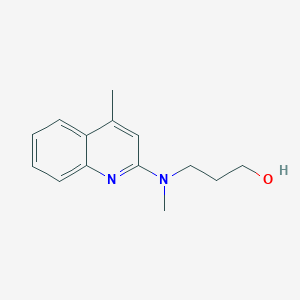

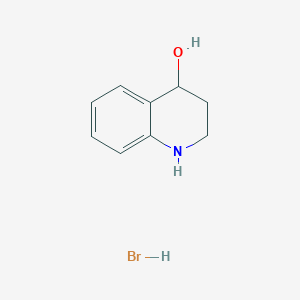
![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)
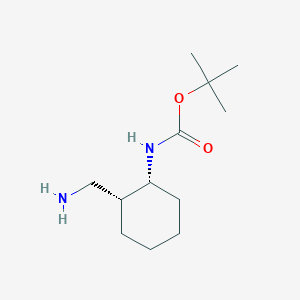

![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)

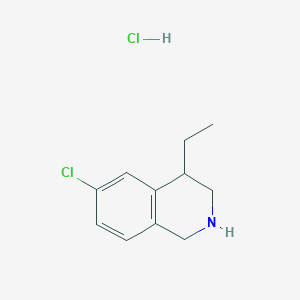
![6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)

